
Isoreserpinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoreserpinine is an indole alkaloid derived from the plant Vinca herbacea, which belongs to the Apocynaceae family . This compound is known for its complex structure and significant pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in the field of medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoreserpinine can be synthesized through various chemical reactions involving the precursor compounds found in Vinca herbacea. The isolation process typically involves extraction from the plant material followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Vinca herbacea. The plant material is subjected to solvent extraction, followed by purification processes such as crystallization and chromatography to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isoreserpinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with altered pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Isoreserpinine is used as a precursor for synthesizing other complex alkaloids.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Wirkmechanismus
Isoreserpinine exerts its effects by inhibiting the uptake of neurotransmitters into storage vesicles, leading to a depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, another indole alkaloid . The molecular targets include the ATP/Mg²⁺ pump responsible for sequestering neurotransmitters, and the pathways involved are related to neurotransmitter metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
482-95-1 |
|---|---|
Molekularformel |
C22H26N2O4 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
methyl (1R,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20+/m0/s1 |
InChI-Schlüssel |
KXEMQEGRZWUKJS-NHMRUBIDSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Kanonische SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)

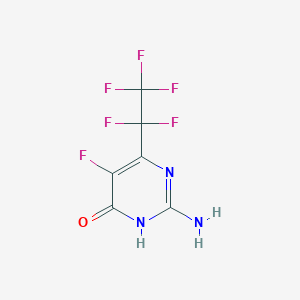


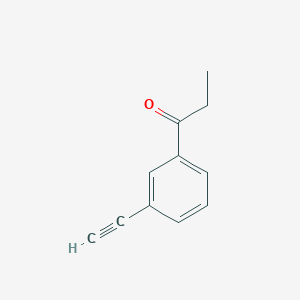
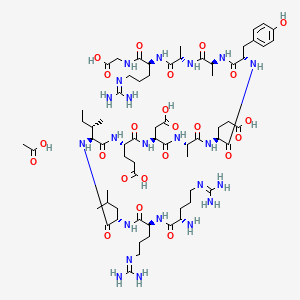
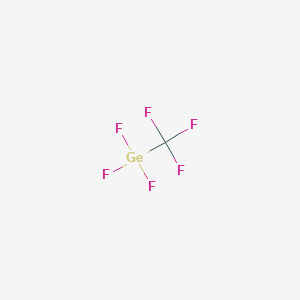
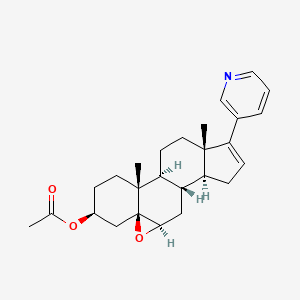
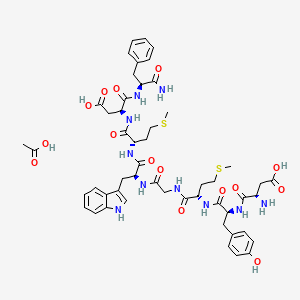
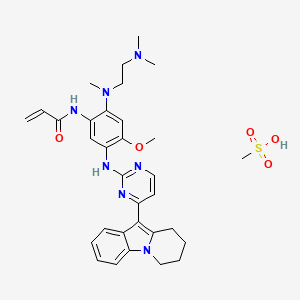
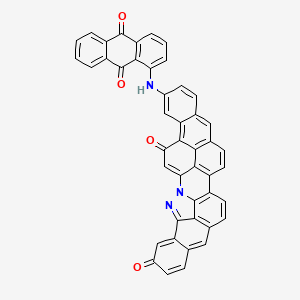
![2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline](/img/structure/B14756099.png)

